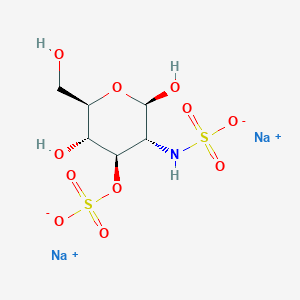
2,2'-Bioxazole, 4,4',5,5'-tetrahydro-4,4'-bis(2-methylpropyl)-, (4S,4'S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the class of bioxazoles, which are heterocyclic compounds containing two oxazole rings
Méthodes De Préparation
The synthesis of 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) involves several steps, typically starting with the preparation of the oxazole rings. The synthetic route often includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other bioxazole derivatives, 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) stands out due to its tetrahydro structure and bis(2-methylpropyl) groups. Similar compounds include:
- 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(1-methylpropyl)-, (4S,4’S)
- 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(ethyl)-, (4S,4’S)
Propriétés
Formule moléculaire |
C14H24N2O2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
4-(2-methylpropyl)-2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)5-11-7-17-13(15-11)14-16-12(8-18-14)6-10(3)4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
RELXGRFLZXEAEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1COC(=N1)C2=NC(CO2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


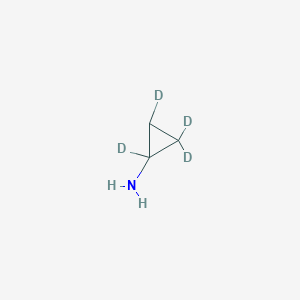
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
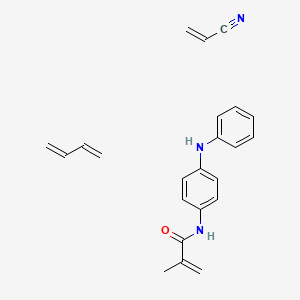
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
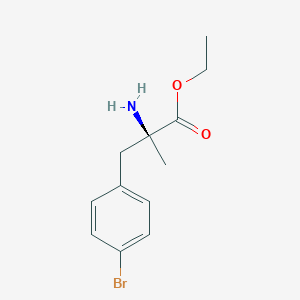

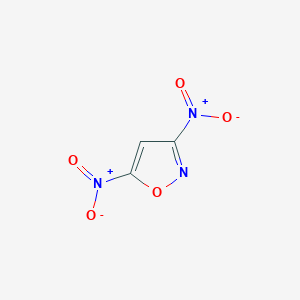
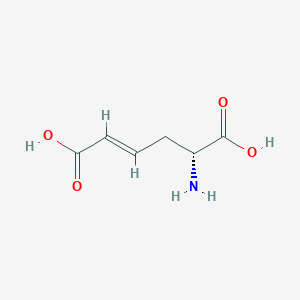
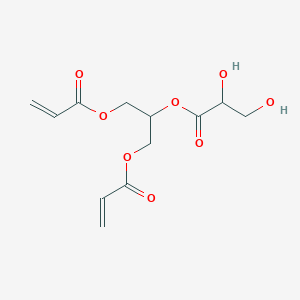
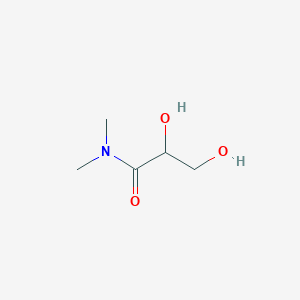
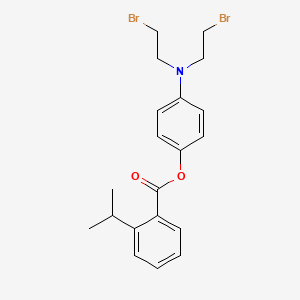
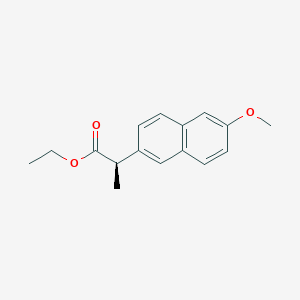
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
